Diethyl-(5-morpholin-4-yl-1,2,3,4-tetrahydro-7-thia-6,9,10,11-tetraaza-benzo[c]fluoren-8-yl)-amine
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Overview
Description
N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE involves multiple steps, starting with the preparation of the core isoquinoline structureThe final step involves the addition of the morpholino and diethylamine groups under controlled conditions to ensure the correct positioning and stability of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-5-(4-morpholinyl)-1,2,3,4-tetrahydro[1,2,3]triazino[4’,5’:4,5]thieno[2,3-c]isoquinolin-8-amine .
- 4,4-(Oxydi-2,1-ethanediyl)bismorpholine .
Uniqueness
N,N-DIETHYL-N-(5-MORPHOLINO-1,2,3,4-TETRAHYDRO[1,2,3]TRIAZINO[4’,5’:4,5]THIENO[2,3-C]ISOQUINOLIN-8-YL)AMINE is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H26N6OS |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N,N-diethyl-8-morpholin-4-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C20H26N6OS/c1-3-25(4-2)19-17-16(22-24-23-19)15-13-7-5-6-8-14(13)18(21-20(15)28-17)26-9-11-27-12-10-26/h3-12H2,1-2H3 |
InChI Key |
YYBNXBKTNINIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NN=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)N5CCOCC5 |
Origin of Product |
United States |
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